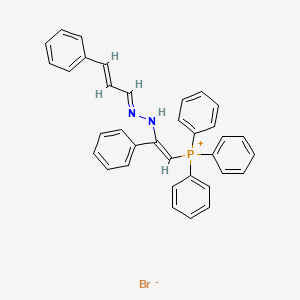
Triphenyl(2-phenyl-2-(2-(3-phenylallylidene)hydrazinyl)vinyl)phosphonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenyl(2-phenyl-2-(2-(3-phenylallylidene)hydrazinyl)vinyl)phosphonium bromide is a complex organic compound that belongs to the class of phosphonium salts. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. The unique structure of this compound, featuring a phosphonium center bonded to a hydrazinyl vinyl group, makes it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl(2-phenyl-2-(2-(3-phenylallylidene)hydrazinyl)vinyl)phosphonium bromide typically involves a multi-step process. One common method starts with the reaction of triphenylphosphine with an appropriate halide to form the phosphonium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
Triphenyl(2-phenyl-2-(2-(3-phenylallylidene)hydrazinyl)vinyl)phosphonium bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phosphonium center allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halides for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups to the phosphonium center .
Scientific Research Applications
Triphenyl(2-phenyl-2-(2-(3-phenylallylidene)hydrazinyl)vinyl)phosphonium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound is used in the production of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism by which Triphenyl(2-phenyl-2-(2-(3-phenylallylidene)hydrazinyl)vinyl)phosphonium bromide exerts its effects involves the interaction of the phosphonium center with various molecular targets. The compound can form stable complexes with nucleophiles, facilitating various chemical transformations. The hydrazinyl vinyl group also plays a role in the compound’s reactivity, allowing it to participate in a range of chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- Triphenyl(2-phenyl-2-(2-(3-phenylallylidene)hydrazinyl)vinyl)phosphonium chloride
- Triphenyl(2-phenyl-2-(2-(3-phenylallylidene)hydrazinyl)vinyl)phosphonium iodide
- Triphenyl(2-phenyl-2-(2-(3-phenylallylidene)hydrazinyl)vinyl)phosphonium fluoride
Uniqueness
The uniqueness of Triphenyl(2-phenyl-2-(2-(3-phenylallylidene)hydrazinyl)vinyl)phosphonium bromide lies in its specific bromide counterion, which can influence the compound’s solubility, reactivity, and overall stability. Compared to its chloride, iodide, and fluoride counterparts, the bromide version may offer distinct advantages in certain chemical reactions and applications .
Properties
CAS No. |
80890-26-2 |
|---|---|
Molecular Formula |
C35H30BrN2P |
Molecular Weight |
589.5 g/mol |
IUPAC Name |
triphenyl-[(Z)-2-phenyl-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]ethenyl]phosphanium;bromide |
InChI |
InChI=1S/C35H30N2P.BrH/c1-6-17-30(18-7-1)19-16-28-36-37-35(31-20-8-2-9-21-31)29-38(32-22-10-3-11-23-32,33-24-12-4-13-25-33)34-26-14-5-15-27-34;/h1-29,37H;1H/q+1;/p-1/b19-16+,35-29-,36-28+; |
InChI Key |
IEOQELGBCKBIPX-OGFJUQIGSA-M |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/N/C(=C\[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)/C5=CC=CC=C5.[Br-] |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC(=C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


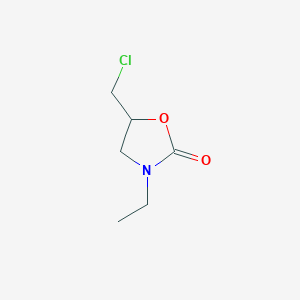

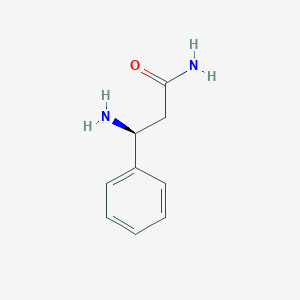

![tert-butyl N-[3-(piperidin-4-yloxy)phenyl]carbamate](/img/structure/B15252643.png)
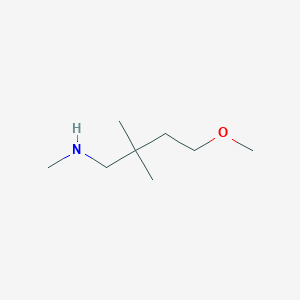
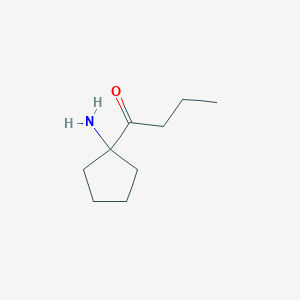



![3,9-Bis(aminomethyl)tricyclo[5.2.1.0(2,6)]decane](/img/structure/B15252679.png)
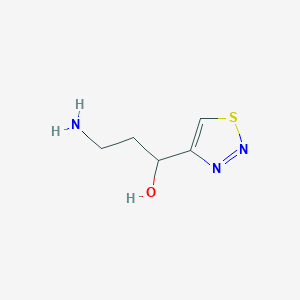

![1-[2-(Benzyloxy)ethyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B15252698.png)
